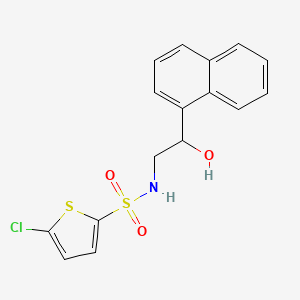
5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The exact molecular structure analysis would require more specific data such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide detailed information about the compound’s molecular geometry, electronic structure, and more.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and conditions under which the reactions are carried out. Thiophene rings, for instance, can undergo reactions like oxidation, halogenation, and various CC-bond-formations .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been utilized for compounds structurally related to 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide, such as B-355252, which is a potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. This method allows for rapid generation of the heteroaryl ether core structure, indicating a potential pathway for the efficient synthesis of similar compounds (Williams et al., 2010).
Biodesulfurization
Mycobacterium phlei WU-F1 has been shown to effectively desulfurize asymmetric organosulfur compounds, including naphthothiophene and its derivatives, under high-temperature conditions. This highlights the potential of using biological methods for the desulfurization of complex organosulfur pollutants (Furuya et al., 2001).
Fluorescence Sensing
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This application is critical for environmental monitoring and biological studies, demonstrating the utility of sulfonamide derivatives in the development of sensitive chemical sensors (Mondal et al., 2015).
Lead (II) Detection
A naphthalene-sulfonamide derivative has been employed as an ionophore in the construction of a solid-contact potentiometric sensor for the detection of lead (II) ions. This sensor exhibits a low detection limit and fast response time, showcasing the potential for real-world applications in environmental monitoring and public health (Kamal et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives of dagenan chloride have been evaluated for their enzyme inhibition activities, particularly against lipoxygenase and α-glucosidase, which are relevant targets for anti-inflammatory and anti-diabetic drugs. This indicates the therapeutic potential of sulfonamide derivatives in the development of new pharmaceuticals (Abbasi et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-15-8-9-16(22-15)23(20,21)18-10-14(19)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKMGBYULLXNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
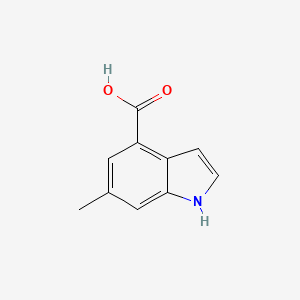
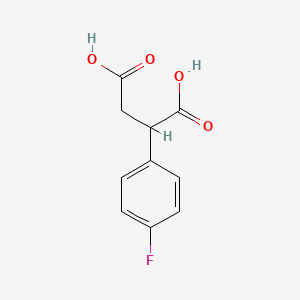
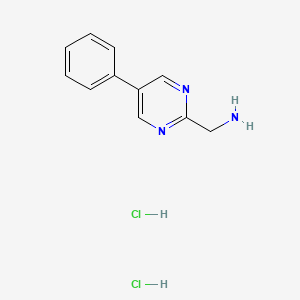
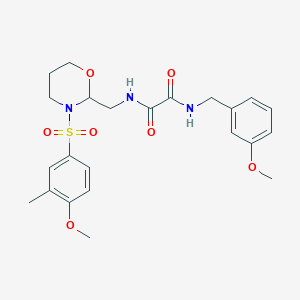
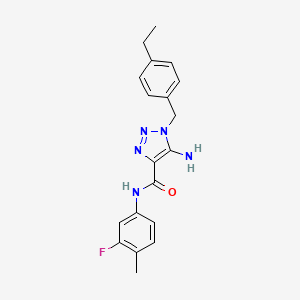
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2753283.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)
![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)


![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
